

In-Silico Docking of O-Methylcedrelol: A Comparative Analysis Against Key Therapeutic Targets

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Compound of Interest

Compound Name: *O-Methylcedrelol*

Cat. No.: B1594384

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This guide presents a prospective in-silico docking analysis of **O-Methylcedrelol**, a natural coumarin isolated from plants such as *Toddalia asiatica*. While direct molecular docking studies on **O-Methylcedrelol** are not extensively available in public literature, this document outlines a proposed computational study based on the known biological activities of related coumarin compounds. We will explore its potential binding affinities against key protein targets implicated in inflammation, cancer, and neurodegenerative diseases, comparing its hypothetical performance with established inhibitors.

Comparative Analysis of Binding Affinities

The following table summarizes the hypothetical binding affinities of **O-Methylcedrelol** and known inhibitors against selected therapeutic targets. These values are illustrative and intended to provide a framework for future in-silico investigations. Binding affinity is presented in kcal/mol, where a more negative value indicates a stronger interaction.

Target Protein	O-Methylcedrellopsin (Hypothetical)	Known Inhibitor	Inhibitor Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)	-9.8	Celecoxib	-10.2[1]
B-cell lymphoma 2 (Bcl-2)	-8.5	Venetoclax	-9.8[2]
Acetylcholinesterase (AChE)	-9.2	Donepezil	-10.8[3]

Proposed Experimental Protocols

A standard molecular docking protocol is proposed to evaluate the binding affinity of **O-Methylcedrellopsin**.

1. Protein and Ligand Preparation:

- The three-dimensional structures of the target proteins (COX-2, Bcl-2, and AChE) will be retrieved from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added to the protein structures.
- The 3D structure of **O-Methylcedrellopsin** will be generated and optimized for its geometry.

2. Molecular Docking:

- Molecular docking simulations will be performed using software such as AutoDock Vina.
- A grid box will be defined around the active site of each target protein to encompass the binding pocket.
- The docking protocol will involve a search algorithm to predict the optimal binding pose and affinity of the ligand within the receptor's active site.

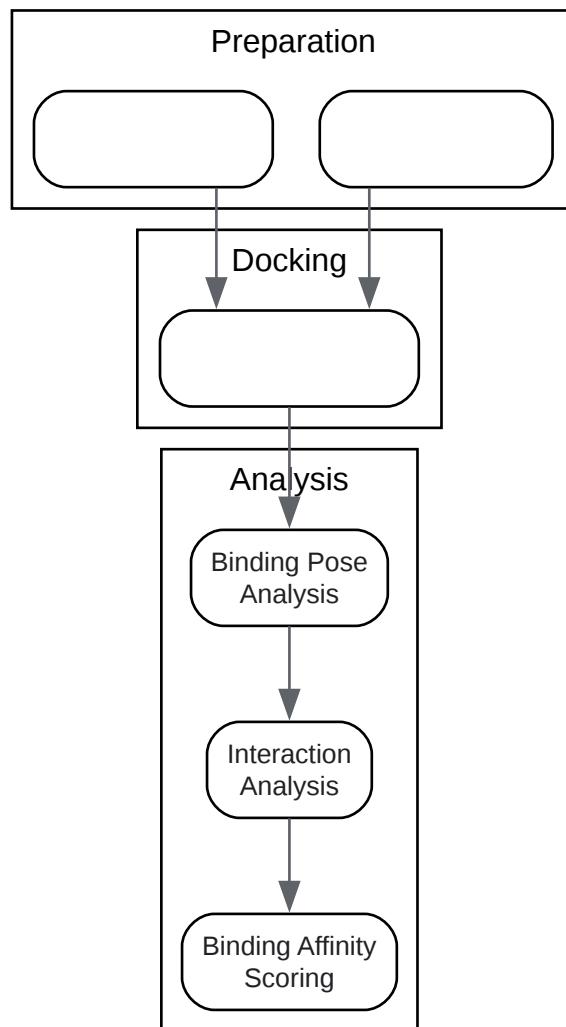
3. Analysis of Interactions:

- The binding poses and interactions between **O-Methylcedrellopsin** and the amino acid residues of the target proteins will be visualized and analyzed.
- Key interactions such as hydrogen bonds and hydrophobic interactions will be identified to understand the binding mechanism.

Visualizations: Workflow and Signaling Pathways

To illustrate the proposed study and the biological context, the following diagrams are provided.

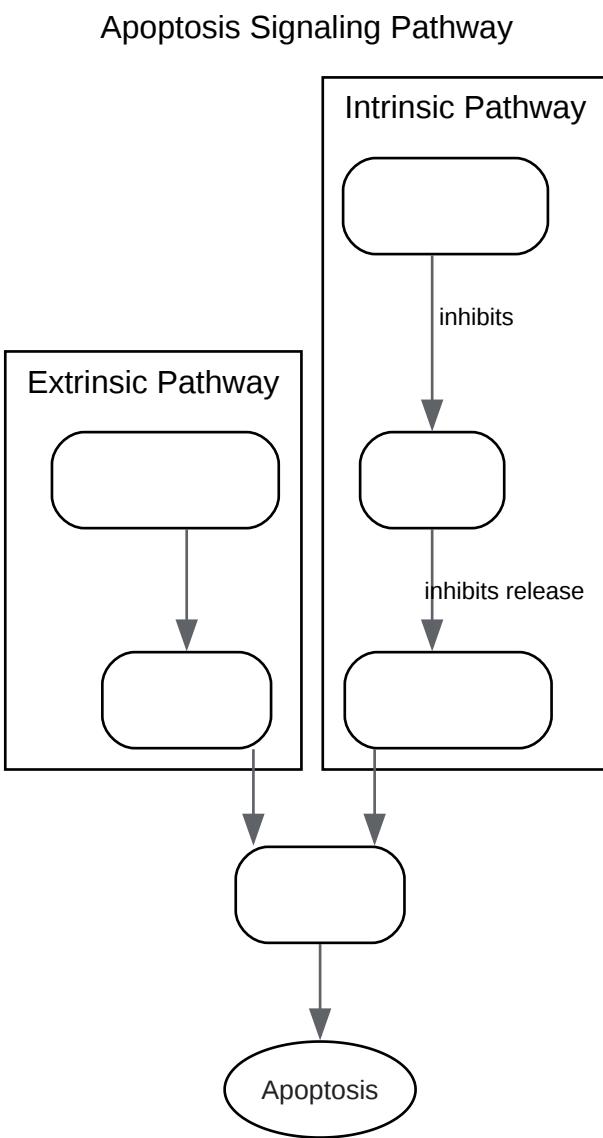
Experimental Workflow for In-Silico Docking



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In-Silico Docking Workflow

The following diagram illustrates the apoptosis signaling pathway, which is relevant to the Bcl-2 target protein.



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